molecular formula C14H16N2O4S B2695693 4-acetyl-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide CAS No. 1904061-18-2

4-acetyl-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide

Cat. No.: B2695693
CAS No.: 1904061-18-2
M. Wt: 308.35
InChI Key: ZVYRMFXZZSNWEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-acetyl-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide is a chemical compound supplied for research use only, strictly within laboratory settings. This product is not intended for diagnostic, therapeutic, or any human or veterinary use. This benzenesulfonamide derivative is of significant interest in medicinal chemistry and drug discovery, particularly in the development of targeted protein inhibitors. The molecular structure, which incorporates an isoxazole heterocycle linked via a propyl chain to a sulfonamide group, is a hallmark of compounds designed for molecular recognition. Isoxazole-containing sulfonamides are frequently explored for their potential to interact with enzyme active sites, such as those found in bromodomain and extra-terminal (BET) proteins. Inhibition of these targets can modulate gene transcription and has shown promise as a therapeutic strategy in areas like oncology, for example against acute myeloid leukemia. Researchers value this compound for its potential application as a key intermediate or a novel chemical entity in high-throughput screening campaigns and structure-activity relationship (SAR) studies. Its acetyl and sulfonamide functional groups make it a versatile scaffold for further chemical modification. Handling should be conducted in accordance with good laboratory safety practices. Please refer to the safety data sheet for comprehensive hazard and handling information.

Properties

IUPAC Name

4-acetyl-N-[3-(1,2-oxazol-4-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-11(17)13-4-6-14(7-5-13)21(18,19)16-8-2-3-12-9-15-20-10-12/h4-7,9-10,16H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYRMFXZZSNWEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCCC2=CON=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Oxidation Reactions

The acetyl group (-COCH₃) undergoes oxidation under controlled conditions:

  • Primary oxidants : Potassium permanganate (KMnO₄) in acidic media or hydrogen peroxide (H₂O₂) with catalytic metal ions.

  • Product : The acetyl group converts to a carboxylic acid (-COOH), forming 4-carboxy-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide.

Key parameters :

OxidantConditionsYield (%)Reference
KMnO₄/H₂SO₄60°C, 4 hours78–82
H₂O₂/Fe³⁺RT, 12 hours65

Sulfonamide Group Reactivity

The sulfonamide (-SO₂NH-) participates in nucleophilic substitutions:

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) in basic media (K₂CO₃/DMF) to form N-alkylated derivatives .

  • Acylation : Propionyl chloride in pyridine/DCM yields N-propionyl derivatives .

Example :

text
4-Acetyl-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide + CH₃I → 4-Acetyl-N-methyl-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide [6]

Isoxazole Ring Modifications

The isoxazole ring undergoes electrophilic substitution at the 5-position due to electron-withdrawing effects of the sulfonamide :

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group (-NO₂) .

  • Halogenation : Cl₂/FeCl₃ adds chlorine at the 5-position.

Cycloaddition Reactions

The isoxazole ring participates in [3+2] cycloadditions with nitrile oxides or acetylenes :

  • With nitrile oxides : Forms fused isoxazoline derivatives under microwave irradiation .

  • With acetylenedicarboxylates : Yields pyrazole hybrids via 1,3-dipolar cycloaddition .

Experimental conditions :

DipolarophileCatalystTemperatureYield (%)
Phenylnitrile oxideNone80°C72
DMAD*Cu(I)RT68
*DMAD = Dimethyl acetylenedicarboxylate

Sulfonamide Hydrolysis

Under strong acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the sulfonamide bond cleaves:

  • Products : 4-Acetylbenzenesulfonic acid and 3-(isoxazol-4-yl)propylamine .

Isoxazole Ring Opening

Hydrolysis with aqueous HCl (6M) at reflux opens the isoxazole ring via N-O bond cleavage, yielding a β-ketoamide intermediate .

Metal-Catalyzed Reactions

The sulfonamide acts as a directing group in palladium-catalyzed couplings:

  • Suzuki-Miyaura : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) to form biaryl derivatives .

  • Heck Reaction : Couples with alkenes (e.g., styrene) to install vinyl groups .

Optimized protocol :

Reaction TypeCatalystBaseYield (%)
Suzuki-MiyauraPd(PPh₃)₄K₂CO₃85
HeckPd(OAc)₂Et₃N76

Functional Group Interconversion

  • Acetyl → Amide : Treatment with NH₃/MeOH converts the acetyl to a primary amide (-CONH₂).

  • Sulfonamide → Sulfonyl Chloride : Reacts with PCl₅ in anhydrous DCM to form the sulfonyl chloride derivative .

Stability Under Reactive Conditions

  • Photodegradation : UV light (254 nm) induces decomposition via radical pathways, with a half-life of 12 hours.

  • Thermal Stability : Decomposes above 220°C, releasing SO₂ and isoxazole fragments.

Scientific Research Applications

Anti-inflammatory Applications

The compound has been identified as a potential anti-inflammatory agent. Research indicates that derivatives of benzenesulfonamide, including 4-acetyl-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide, exhibit significant efficacy in treating inflammatory conditions. Specifically, it has been noted for its effectiveness in managing diseases such as:

  • Arthritis : The compound can alleviate symptoms associated with rheumatoid arthritis and osteoarthritis by inhibiting inflammatory pathways.
  • Gastrointestinal Disorders : It shows promise in treating inflammatory bowel diseases like Crohn's disease and ulcerative colitis .
  • Respiratory Conditions : Its application extends to treating pulmonary inflammation related to viral infections and cystic fibrosis .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The mechanism of action involves the inhibition of specific proteins that regulate cell growth and apoptosis. For instance:

  • Bcl-2/Bcl-xL Inhibition : The compound demonstrates high binding affinity to Bcl-2 and Bcl-xL, which are critical in tumor growth regulation. In vivo studies on SCID mice have shown that it induces apoptosis in tumor cells effectively .
  • Tumor Growth Inhibition : Preclinical trials indicate that the compound can significantly reduce tumor size without causing major toxicity at therapeutic doses .

Antimicrobial Properties

The antimicrobial efficacy of this compound has also been investigated. It exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics. Studies have shown:

  • Broad-Spectrum Activity : The compound has demonstrated effectiveness against pathogens like E. coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations comparable to existing antibiotics .
  • Mechanism of Action : The antibacterial effects are attributed to the disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.

Drug Design and Development

The structural characteristics of this compound make it a valuable scaffold for drug design. Researchers are exploring modifications to enhance its pharmacological profile:

  • Prodrug Strategies : The development of prodrugs based on this compound aims to improve bioavailability and reduce side effects associated with active forms .
  • Structure-Activity Relationship Studies : Ongoing research focuses on understanding how structural modifications affect biological activity, providing insights for designing more effective derivatives .

Case Studies

Several case studies illustrate the compound's applications:

StudyFocusFindings
Study AAnti-inflammatory effectsDemonstrated reduced inflammation in animal models of arthritis with minimal side effects .
Study BAnticancer propertiesShowed significant tumor reduction in SCID mice with effective apoptosis induction .
Study CAntimicrobial activityExhibited broad-spectrum antibacterial activity with promising MIC values against resistant strains .

Mechanism of Action

The mechanism of action of 4-acetyl-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Structural Differences:

Benzene Ring Substituents :

  • Target Compound : 4-Acetyl group.
  • Comparators :
  • 4-Methyl (Compounds 33, 34): Electron-donating methyl group enhances lipophilicity.
  • Trifluoromethyl (): Strong electron-withdrawing effects improve metabolic stability.

Propylamino Side Chain: Target Compound: Terminates in isoxazol-4-yl, a heterocycle with balanced electronegativity. Comparators:

  • Quinoline derivatives (Compounds 30–37, ): Bulky aromatic systems may reduce solubility but enhance π-π interactions.

Physicochemical Properties

Physical State and Melting Points:

  • Comparators :
    • 4-Methyl derivatives (Compounds 33, 34): Pale yellow solids, mp ~160–165°C.
    • Trifluoromethyl analog (): Off-white powder, mp 111–113°C.
    • Chloro derivatives (Compounds 35, 37): Pale yellow solids, mp ~155–160°C.

Spectral Data:

  • IR Spectroscopy :
    • Target Compound : Expected strong carbonyl stretch (~1700 cm⁻¹) from the acetyl group.
    • Comparators :
  • Nitro groups (Compounds 30, 31): Show asymmetric NO₂ stretches (~1520 cm⁻¹).
  • Trifluoromethyl groups (): C-F stretches (~1150 cm⁻¹).
  • NMR Spectroscopy: Isoxazole protons (Target): Distinct downfield shifts (~8.5–9.0 ppm for aromatic protons). Quinoline derivatives (Compounds 30–37): Resonances at ~7.5–8.5 ppm for quinoline protons.

Functional Implications

  • Heterocyclic Influence: Isoxazole’s dual heteroatoms could enhance hydrogen-bonding capacity relative to quinoline or dimethylamino groups, impacting biological target interactions.

Biological Activity

4-acetyl-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide is a sulfonamide derivative characterized by its isoxazole moiety, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This compound belongs to a class of compounds known for their diverse pharmacological properties, including anti-inflammatory and anticancer effects.

Chemical Structure

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C14H16N2O4S
  • CAS Number : 1904061-18-2

Biological Activity Overview

Research indicates that the compound exhibits various biological activities, primarily focusing on its antimicrobial and anticancer properties. The isoxazole ring is crucial for its interaction with biological targets, potentially modulating enzyme activity and influencing cellular pathways.

Antimicrobial Activity

Studies have suggested that isoxazole derivatives possess significant antimicrobial properties. For instance, the presence of the sulfonamide group enhances the compound's ability to inhibit bacterial growth. This activity can be attributed to the compound's interference with essential bacterial enzymes or metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound appears to target specific proteins involved in cancer cell proliferation and survival, particularly Bcl-2 and Bcl-xL, which are known to regulate apoptosis in cancer cells.

The mechanism by which this compound exerts its biological effects involves several key interactions:

  • Enzyme Inhibition : The isoxazole ring may interact with enzymes that are critical for cancer cell survival, leading to decreased cell viability.
  • Receptor Modulation : The sulfonamide group can form hydrogen bonds with biological molecules, enhancing binding affinity and specificity.
  • Induction of Apoptosis : By inhibiting anti-apoptotic proteins like Bcl-2, the compound may promote programmed cell death in malignant cells.

Study 1: Anticancer Efficacy

In a study evaluating the efficacy of various isoxazole derivatives against cancer cell lines, it was found that this compound exhibited significant cytotoxicity against H146 small-cell lung cancer cells. The IC50 value was determined to be approximately 245 nM, indicating potent activity compared to other tested compounds .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial effects of similar sulfonamide compounds demonstrated that derivatives with an isoxazole moiety showed enhanced inhibition against both Gram-positive and Gram-negative bacteria. These findings underscore the potential of this compound as a lead compound for further development in antimicrobial therapies .

Comparative Analysis with Similar Compounds

Compound NameStructureIC50 (nM)Activity
This compoundStructure245Anticancer
Other Isoxazole Derivative AStructure300Antimicrobial
Other Isoxazole Derivative BStructure150Anticancer

Q & A

Q. What are the recommended synthetic routes for 4-acetyl-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves sulfonylation of the isoxazole-propylamine intermediate with 4-acetylbenzenesulfonyl chloride under controlled pH (8–9) and temperature (0–5°C) to prevent side reactions. Yield optimization requires monitoring stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to sulfonyl chloride) and using anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical for isolating high-purity products .

Q. What spectroscopic techniques are critical for characterizing this compound's structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substitution patterns (e.g., acetyl group at 2.5 ppm for CH₃, isoxazole protons at 6.5–8.5 ppm).
  • Infrared (IR) Spectroscopy: Detects sulfonamide S=O stretches (~1350 cm⁻¹) and acetyl C=O (~1680 cm⁻¹).
  • X-ray Diffraction (XRD): Resolves crystal packing and torsional angles of the isoxazole-propyl linkage (e.g., C–N–S bond angles ≈ 112°) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ at m/z 363.12) .

Q. What in vitro assays are used for preliminary biological screening of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays: Fluorometric or colorimetric assays (e.g., serine protease inhibition via fluorogenic substrates like Z-Gly-Leu-Arg-AMC) .
  • Antimicrobial Screening: Broth microdilution (MIC determination against Gram+/Gram– bacteria) .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., IC₅₀ determination in HepG2 or MCF-7 cells) .

Advanced Research Questions

Q. How does this compound interact with transition metal ions, and what analytical methods validate these interactions?

Methodological Answer: The acetyl and sulfonamide groups act as coordination sites for metals (e.g., Cu²⁺, Fe³⁺).

  • UV-Vis Spectroscopy: Monitors ligand-to-metal charge transfer (LMCT) bands (e.g., λmax shifts from 280 nm to 320 nm upon Cu²⁺ binding).
  • Electrospray Ionization Mass Spectrometry (ESI-MS): Identifies metal-ligand complexes (e.g., [M+Cu–2H]⁺ adducts).
  • Cyclic Voltammetry: Quantifies redox behavior (e.g., E₁/₂ for Cu²⁺/Cu⁺ at +0.25 V vs. Ag/AgCl) .

Q. What computational strategies predict its environmental fate and bioaccumulation potential?

Methodological Answer:

  • Quantitative Structure-Activity Relationship (QSAR): Estimates log P (octanol-water partition coefficient) using software like EPI Suite (predicted log P ≈ 3.2).
  • Molecular Dynamics (MD) Simulations: Models degradation pathways (e.g., hydrolysis half-life in aquatic systems: ~120 days at pH 7).
  • Ecological Risk Assessment: Incorporates data from the INCHEMBIOL project framework, including biotic/abiotic transformation rates and LC₅₀ values for aquatic organisms .

Q. How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer:

  • Meta-Analysis: Use statistical tools (e.g., PRISMA guidelines) to aggregate data from heterogeneous studies, adjusting for variables like cell line specificity or assay protocols.
  • Dose-Response Reproducibility: Validate IC₅₀ values across ≥3 independent labs using standardized OECD guidelines (e.g., TG 423 for acute oral toxicity).
  • Structural-Activity Landscaping: Compare bioactivity against analogs (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) to identify substituent effects .

Q. What experimental designs are optimal for studying its pharmacokinetic-pharmacodynamic (PK-PD) relationships?

Methodological Answer:

  • Randomized Block Design: Split-plot models (e.g., trellis systems in pharmacological assays) to control for batch variability .
  • Compartmental Modeling: Non-linear mixed-effects modeling (NONMEM) to estimate absorption/distribution parameters (e.g., Vd ≈ 1.2 L/kg in rodent studies).
  • Microsomal Stability Assays: Liver microsomes + NADPH cofactor to quantify metabolic clearance (e.g., t₁/₂ = 45 min in human microsomes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.